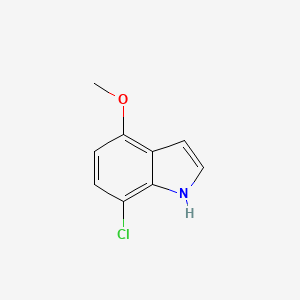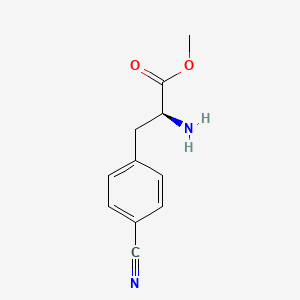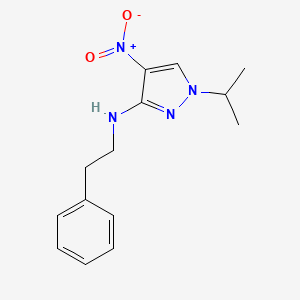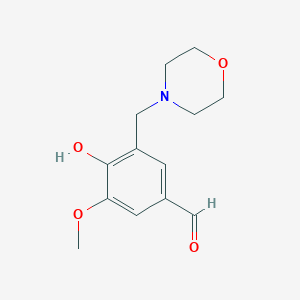
7-Chlor-4-methoxy-1H-Indol
Übersicht
Beschreibung
7-chloro-4-methoxy-1H-indole is a chemical compound with the molecular formula C10H8ClNO3 . It belongs to the class of indole compounds, which are aromatic heterocyclic compounds. Indole compounds have been reported to have diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of 7-chloro-4-methoxy-1H-indole consists of a pyrrole ring fused to a benzene ring, forming a 2,3-benzopyrrole . The molecule also contains a chlorine atom and a methoxy group attached to the indole ring .Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben die Verwendung von 7-Chlor-4-methoxy-1H-Indol in MCRs untersucht. Diese Reaktionen ermöglichen die effiziente Synthese verschiedener heterocyclischer Verbindungen durch die Kombination mehrerer Reaktanten in einem einzigen Schritt. Die Einarbeitung von Indolderivaten in MCRs hat zur Entwicklung vielversprechender neuer Heterocyclen mit biomedizinischer Relevanz geführt .
- Anwendung: 7-Methoxyindol wurde als potenzieller Inhibitor der Tryptophan-Dioxygenase untersucht. Dieses Enzym spielt eine Rolle beim Stoffwechsel von Tryptophan und hat Auswirkungen auf die Krebsimmuntherapie .
- Anwendung: Indol-7-carbaldehyd, ein Derivat von this compound, dient als Reaktant für die Herstellung von Antiandrogenen und LXR-Agonisten. Diese Verbindungen finden Anwendung bei hormonbedingten Störungen und der Regulation des Lipidstoffwechsels .
- Anwendung: Forscher haben Indolderivate als Antagonisten des EP3-Rezeptors für Prostaglandin E2 untersucht. Die Modulation dieses Rezeptors hat Auswirkungen auf Entzündungen und die Schmerzbehandlung .
- Anwendung: Wissenschaftler haben this compound und verwandte Derivate auf ihr Potenzial als Antikrebsmittel, antimikrobielle Verbindungen und Behandlungen für verschiedene Erkrankungen untersucht. Diese Studien beleuchten die vielfältigen biologischen Aktivitäten von Indolen .
- Anwendung: Die Fischer-Indol-Synthese unter Verwendung von this compound hat zur Herstellung von tricyclischen Indolen geführt. Diese Verbindungen können als Bausteine für komplexere Strukturen dienen, einschließlich Azepinoindole .
Mehrkomponentenreaktionen (MCRs) und Heterocyclensynthese
Tryptophan-Dioxygenase-Inhibitoren
Antiandrogene und Liver X Receptor (LXR)-Agonisten
EP3-Rezeptor-Antagonisten für Prostaglandin E2
Biologisch aktive Verbindungen
Fischer-Indol-Synthese und tricyclische Indole
Zukünftige Richtungen
Indole derivatives, including 7-chloro-4-methoxy-1H-indole, have shown promise in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential . Future research may focus on exploring these compounds as potential therapeutic agents for various diseases, including tuberculosis . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Wirkmechanismus
Target of Action
7-Chloro-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
7-chloro-4-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAKECTWOHCOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2390604.png)
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)
![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2390608.png)
![4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2390609.png)
![1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2390610.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2390611.png)


![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2390615.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B2390616.png)
![6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole](/img/structure/B2390617.png)
![1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B2390618.png)

